1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Overview
Description
1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring, a tetrazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrazole ring may interact with enzymes involved in inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines . The sulfanyl group may also play a role in the compound’s biological activity by modulating redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazin-1-ium
- (4-methylpiperazin-1-yl) (1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness
1-[4-(diphenylmethyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to its combination of a piperazine ring, a tetrazole ring, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and its potential interactions with multiple molecular targets further enhance its uniqueness compared to similar compounds.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6OS/c33-24(20-34-26-27-28-29-32(26)23-14-8-3-9-15-23)30-16-18-31(19-17-30)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVUBUOVCOWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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